BenchChemオンラインストアへようこそ!

2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Medicinal Chemistry SAR Physicochemical Properties

This compound offers a unique 4-chlorobenzylthio pharmacophore with defined electronic (σₚ +0.23) and steric (vdW 1.75Å) parameters, enabling precise halogen bonding in target binding pockets. Unlike 4-Br or 4-CH₃ analogs, the chlorine substituent provides optimal balance between lipophilicity (clogP ~3.8) and solubility, reducing non-specific binding artifacts. The N-tosyl group allows downstream deprotection for prodrug strategies. Ideal for SAR campaigns targeting H. pylori urease, cytokine inhibition pathways, or metalloenzyme active sites requiring moderate electron withdrawal. Procure the entire congeneric series with this compound as the central comparator.

Molecular Formula C17H17ClN2O2S2
Molecular Weight 380.91
CAS No. 868217-31-6
Cat. No. B2706406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
CAS868217-31-6
Molecular FormulaC17H17ClN2O2S2
Molecular Weight380.91
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H17ClN2O2S2/c1-13-2-8-16(9-3-13)24(21,22)20-11-10-19-17(20)23-12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3
InChIKeyCRTQRMZTFMQKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868217-31-6): Procurement-Relevant Chemical Identity and Core Structural Profile


2-((4-Chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868217-31-6) is a synthetic, sulfur-containing heterocyclic compound belonging to the 2-thio-substituted 4,5-dihydro-1H-imidazole class, characterized by a 4-chlorobenzylthio moiety at the 2-position and a p-toluenesulfonyl (tosyl) protecting group at the 1-position of the partially saturated imidazoline ring [1]. Its molecular formula is C₁₇H₁₇ClN₂O₂S₂ (molecular weight: 380.91 g·mol⁻¹), and it is catalogued within several commercial screening libraries as a research-grade small molecule for early-stage medicinal chemistry and biological profiling [2]. The compound's closest structural analogs—bearing bromo, methyl, fluoro, ethylthio, or α-methylbenzylthio substituents in place of the 4-chlorobenzylthio group—form a congeneric series but are not freely interchangeable for procurement or screening purposes, as the identity of the S-substituent directly governs electronic character, steric demand, and biological target engagement potential.

Why Generic Substitution Fails for 2-((4-Chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole in Medicinal Chemistry Procurement


Generic substitution among 2-thio-1-tosyl-4,5-dihydro-1H-imidazole congeners is not scientifically defensible because the S-substituent defines the compound's electronic environment, steric profile, and hydrogen-bonding potential in target binding pockets. Replacing the 4-chlorobenzylthio group with a 4-methylbenzylthio group eliminates the C–Cl dipole and the chlorine's σ-hole, altering halogen-bonding interactions; substituting with a 4-bromobenzylthio group increases steric bulk (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å) and polarizability, which can shift binding modes or pharmacokinetic properties [1][2]. Even regioisomeric changes (e.g., moving the halogen from para to ortho position) reorient the lipophilic vector and alter conformational preferences of the benzylthio side chain. These structural perturbations translate into quantifiable differences in biological potency, selectivity, and physicochemical properties, making blind analog substitution a high-risk approach in lead optimization or SAR campaigns [3].

Quantitative Differentiation Evidence: 2-((4-Chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole vs. Closest Analogs


Halogen Substituent Electronic Effect: Hammett σₚ Constants as Predictors of Reactivity and Bioactivity Relative to 4-Br and 4-CH₃ Analogs

The 4-chlorobenzylthio substituent confers an electron-withdrawing Hammett σₚ value of +0.23, which is nearly identical to the 4-bromobenzylthio analog (σₚ = +0.23) but electronically distinct from the electron-donating 4-methylbenzylthio analog (σₚ = –0.17) [1]. This means that for any target interaction where the S-benzyl aromatic ring engages in π-stacking or halogen-π interactions, the chloro and bromo analogs will behave similarly in electronic terms, but the chloro analog offers reduced steric demand (van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å) [2]. The methyl analog's electron-donating character fundamentally alters the electronic profile, potentially reversing selectivity patterns in biological assays. These substituent constants provide a quantitative framework for distinguishing procurement choices when electronic matching is critical.

Medicinal Chemistry SAR Physicochemical Properties

Steric Differentiation: van der Waals Radius and Molar Refractivity Comparison vs. 4-Br, 4-CH₃, and Ethylthio Analogs

The 4-chlorobenzylthio group occupies an intermediate steric volume among the congeneric series. The chlorine atom has a van der Waals radius of 1.75 Å, which is smaller than bromine (1.85 Å) but larger than a methyl group (effective radius ~2.0 Å for the entire CH₃ group, though the methyl substituent is more conformationally flexible) [1]. The molar refractivity (MR) of the 4-chlorobenzylthio fragment is approximately 42.0 cm³·mol⁻¹, compared to ~44.9 cm³·mol⁻¹ for the 4-bromobenzylthio fragment and ~40.5 cm³·mol⁻¹ for the 4-methylbenzylthio fragment (calculated using Crippen's fragment-based method) [2]. The small alkyl analog (ethylthio) has a substantially lower MR of ~15.0 cm³·mol⁻¹, making it inadequate as a steric mimetic. These differences are significant when target binding sites exhibit steric constraints; for example, a binding pocket with a halide-accepting cavity may prefer Cl over Br due to tighter fit.

Medicinal Chemistry ADME Ligand-Based Design

Lipophilicity Differentiation: Calculated logP Comparison Across the 2-Thio-1-tosyl-4,5-dihydro-1H-imidazole Congeneric Series

Lipophilicity, expressed as the octanol-water partition coefficient (logP), is a critical determinant of membrane permeability, solubility, and metabolic stability. The target compound, 2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole, has a calculated logP (clogP) of approximately 3.8 using the Crippen fragment-based method, reflecting the lipophilic character of the chlorobenzylthio and tosyl moieties [1]. In comparison, the 4-bromobenzylthio analog has a slightly higher clogP (~4.1) due to the greater polarizability of bromine, while the 4-methylbenzylthio analog has a clogP of ~3.7, and the ethylthio analog has a substantially lower clogP (~2.1) [1]. A lipophilicity difference of 0.3–0.4 log units corresponds to an approximately 2-fold difference in membrane partitioning, which can translate into measurable differences in cellular permeability and in vivo distribution.

Physicochemical Profiling ADME Prediction Lead Optimization

Immunomodulatory Class Potential: 2-Thio-Imidazole Patent Landscape and Cytokine-Release Inhibition vs. Non-Thio Imidazole Controls

The compound belongs to the broader 2-thio-substituted imidazole derivative class claimed in patent families (DE10238045A1, RU-2003128068-A, US7253191) for immunomodulating and cytokine-release-inhibiting activity [1][2]. These patents explicitly establish that the 2-thio substituent is essential for activity, with certain 2-thio-substituted imidazoles demonstrating inhibition of inflammatory cytokine release in cellular assays. Although quantitative IC₅₀ data for this specific 4-chlorobenzylthio-1-tosyl-4,5-dihydroimidazole against defined cytokine targets (e.g., TNF-α, IL-1β) are not publicly available, the patent SAR teaches that para-halogen substitution on the S-benzyl group generally enhances potency relative to unsubstituted benzyl congeners [1]. The 4-chloro substitution is expected to provide a balance between electronic withdrawal and metabolic stability compared to the 4-bromo analog, which may be more susceptible to metabolic debromination [3].

Immunology Cytokine Inhibition Inflammation

Synthetic Tractability and Tosyl Protecting Group Stability: Enabling Downstream Chemistry vs. N-Unprotected Analogs

The presence of the tosyl (p-toluenesulfonyl) group at the N-1 position of the 4,5-dihydroimidazole ring is a critical differentiating feature for synthetic procurement. The tosyl group serves as both a protecting group and an activator, enabling selective functionalization at the 2-position (thioether formation) while preventing N-alkylation or N-acylation side reactions. The Arkivoc 2002 synthesis paper by Jones et al. describes the general methodology for constructing 2-heterosubstituted 4,5-dihydroimidazoles and demonstrates that the N-tosyl protecting group is stable under the basic conditions used for S-alkylation (K₂CO₃, DMF, room temperature to 80 °C) and can be removed under reductive conditions (e.g., Mg/MeOH or SmI₂) to liberate the free NH imidazoline if needed [1]. In contrast, N-unsubstituted 2-thioimidazoline analogs are susceptible to oxidation at N-3 and may undergo tautomerization, complicating purification and biological interpretation [2]. The tosyl group also increases the compound's crystallinity, facilitating purification by recrystallization rather than chromatography.

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Recommended Application Scenarios for 2-((4-Chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole Based on Evidence Profile


Lead Optimization in Anti-Infective Drug Discovery Targeting Helicobacter pylori Urease or Related Bacterial Enzymes

The compound's structural features—a 4-chlorobenzylthio moiety capable of halogen bonding and a tosyl group providing synthetic versatility—make it a suitable candidate for medicinal chemistry campaigns targeting bacterial enzymes such as H. pylori urease. Commercial vendor annotations indicate antimicrobial screening interest against H. pylori, and the Hammett σₚ value of +0.23 supports electron-withdrawing character that may enhance binding to metalloenzyme active sites [1]. Procurement of this specific analog (rather than the 4-Br or 4-CH₃ variants) is rational when the binding site exhibits a steric preference for chlorine-sized halogens and electronic preference for moderate electron withdrawal, as supported by the van der Waals radius (1.75 Å) and σₚ data presented in Section 3.

Immunomodulatory Screening Libraries for Cytokine-Release Inhibition in Autoimmune or Inflammatory Disease Models

The patent landscape (DE10238045A1, RU-2003128068-A) establishes that 2-thio-substituted imidazole derivatives possess immunomodulating and cytokine-release-inhibiting activity, with para-halogenated S-benzyl substitution favored for potency [2]. This compound is appropriate for inclusion in focused screening libraries targeting TNF-α, IL-1β, IL-6, or p38 MAPK pathways. Its intermediate clogP (~3.8) suggests sufficient membrane permeability for cellular assays while avoiding the excessive lipophilicity of the 4-bromobenzyl analog (clogP ~4.1), which may improve solubility in aqueous assay buffers and reduce non-specific protein binding artifacts.

Chemical Biology Probe Development Requiring Reversible Covalent Modification or Reductive Release of Active Imidazoline

The N-tosyl protecting group provides a chemical handle for downstream deprotection, enabling the generation of N-unsubstituted 2-thioimidazoline derivatives through reductive cleavage (Mg/MeOH or SmI₂) as described by Jones et al. in Arkivoc 2002 [3]. This makes the compound attractive for prodrug strategies or chemical biology applications where temporally controlled release of the active imidazoline species is desired. The 4-chlorobenzylthio group remains intact under these deprotection conditions, preserving the pharmacophoric thioether linkage while unmasking the NH imidazoline for further functionalization or target engagement studies.

Structure-Activity Relationship (SAR) Expansion of the 2-Thio-1-tosyl-4,5-dihydro-1H-imidazole Series for Fragment-Based or Ligand-Efficiency Optimization

The quantitative physicochemical differentiation data (σₚ, van der Waals radius, clogP, MR) provided in Section 3 establish this compound as a reference point within a congeneric series spanning electronic (σₚ from –0.17 to +0.23), steric (vdW radii from 1.47 Å for F to 1.85 Å for Br), and lipophilic (clogP from 2.1 to 4.1) chemical space. Procuring the entire series, including this 4-chlorobenzylthio compound as the central comparator, enables systematic exploration of these parameters and calculation of ligand efficiency metrics (LE, LLE, LELP) across the series, facilitating multiparameter optimization in hit-to-lead programs [4].

Quote Request

Request a Quote for 2-((4-chlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.